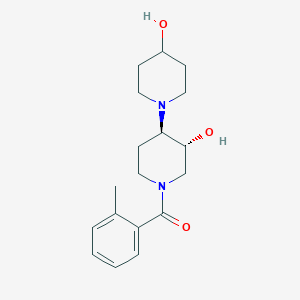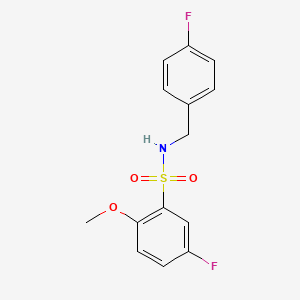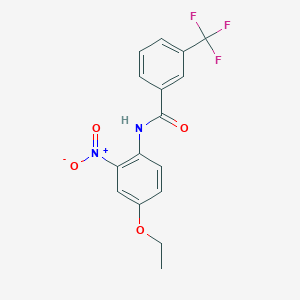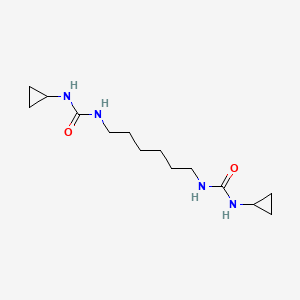![molecular formula C21H22N4O2 B5198225 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, commonly known as JP-8, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JP-8 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
JP-8 exerts its pharmacological effects by selectively inhibiting the activity of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide isoforms. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide is involved in various cellular signaling pathways, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and diabetes. JP-8 inhibits N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide by binding to the ATP-binding site of the enzyme and preventing its activation.
Biochemical and Physiological Effects
JP-8 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. JP-8 also improves insulin sensitivity and glucose uptake in diabetic animal models by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, JP-8 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
实验室实验的优点和局限性
JP-8 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, making it a valuable tool for studying the role of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide in various cellular processes. JP-8 is also relatively stable and easy to synthesize, making it readily available for laboratory use. However, JP-8 has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of JP-8 in laboratory experiments.
未来方向
JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for JP-8 research include:
1. Clinical trials to evaluate the safety and efficacy of JP-8 in cancer patients.
2. Studies to investigate the potential use of JP-8 in combination with other anticancer agents.
3. Investigations into the mechanisms underlying the cardioprotective effects of JP-8.
4. Studies to explore the potential use of JP-8 in other diseases, such as neurodegenerative disorders.
5. Development of more potent and selective N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide inhibitors based on the structure of JP-8.
Conclusion
JP-8 is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Its mechanism of action involves binding to the ATP-binding site of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide and preventing its activation. JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
合成方法
The synthesis of JP-8 involves several steps, including the condensation of 2-methylbenzoic acid with 2-aminobenzamide, followed by the reaction with 1H-imidazole-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate compound. The intermediate is then treated with propylamine and trifluoroacetic acid to yield the final product, JP-8.
科学研究应用
JP-8 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. JP-8 has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes. Additionally, JP-8 has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
属性
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-2-3-8-17(16)21(27)24-19-10-5-4-9-18(19)20(26)23-11-6-13-25-14-12-22-15-25/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNXIJRJYPSXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)

![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5198198.png)



![4-[(2,4-dichlorophenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5198237.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5198244.png)
